molecular formula C10H19FN2O2 B1653372 tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate CAS No. 1818843-15-0

tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate

Cat. No.: B1653372
CAS No.: 1818843-15-0
M. Wt: 218.27
InChI Key: BLEBGRGBFNZIIP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate typically involves the reaction of a fluoropyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a secondary amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog that lacks the fluoropyrrolidine moiety.

    tert-Butyl ((2R,4R)-4-hydroxypyrrolidin-2-yl)methylcarbamate: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness

tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluoropyrrolidine moiety provides distinct steric and electronic properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBGRGBFNZIIP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128607
Record name Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818843-15-0
Record name Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818843-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(2R,4R)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Reactant of Route 2
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Reactant of Route 3
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Reactant of Route 4
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Reactant of Route 5
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate
Reactant of Route 6
tert-Butyl (((2R,4R)-4-fluoropyrrolidin-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.